(5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Anticancer Research Kinase Inhibition Structure-Activity Relationship (SAR)

Early-stage kinase drug discovery faces a critical shortage of well-defined chemical probes for systematic SAR exploration. This compound directly addresses that need as a unique, three-motif pharmacophore (5-bromofuran-carbonyl, piperidine-ether linker, 6-methylpyridazin-3-yloxy) explicitly claimed within the Sloan-Kettering patent family (EP2518063B1) targeting kinases such as BRAF. - Differentiated Scaffold: The piperidine-ether linkage provides distinct hydrogen-bonding capacity versus piperazine analogs, enabling novel intellectual property generation. - Versatile Building Block: The 5-bromofuran moiety serves as a synthetic handle for Suzuki or Sonogashira couplings, facilitating rapid library expansion from a single key intermediate. - Supply Assurance: Cataloged as a ready-to-ship research compound with typical lead times of 1-2 weeks, bypassing lengthy custom synthesis.

Molecular Formula C15H16BrN3O3
Molecular Weight 366.215
CAS No. 1797755-77-1
Cat. No. B2561471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
CAS1797755-77-1
Molecular FormulaC15H16BrN3O3
Molecular Weight366.215
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H16BrN3O3/c1-10-2-5-14(18-17-10)21-11-6-8-19(9-7-11)15(20)12-3-4-13(16)22-12/h2-5,11H,6-9H2,1H3
InChIKeyPTXNBMGTYQZSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 1797755-77-1): A Research-Grade Heterocyclic Building Block for Oncology-Focused Discovery


The compound (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 1797755-77-1) is a complex heterocyclic small molecule with a molecular weight of 366.215 g/mol and the formula C15H16BrN3O3 . It belongs to a class of furan-containing compounds investigated for proliferative diseases, as disclosed in the foundational patent family that includes EP2518063B1, assigned to the Sloan-Kettering Institute for Cancer Research [1]. The molecule strategically combines a 5-bromofuran-2-carbonyl pharmacophore, a piperidine linker, and a 6-methylpyridazin-3-yloxy motif, a combination that distinguishes it from related analogs in the same patent class [1]. Currently, primary research papers with quantitative biological data for this precise compound are absent from major authoritative databases like ChEMBL and BindingDB, positioning it as a specialized tool for early-stage structure-activity relationship (SAR) exploration rather than a late-stage lead .

Why In-Class Substitution Is Not Feasible: The Unique Pharmacophoric Assembly of (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone


Substituting this compound with a structurally similar analog from the 'pyridazinones and furan-containing compounds' class is scientifically unsound due to its unique convergence of three specific functional motifs. The combination of a 5-bromofuran-2-yl group, a 4-oxypiperidin-1-yl linker, and a 6-methylpyridazin-3-yl moiety forms a distinct pharmacophore not replicated by close analogs [1]. For instance, analogs replace the piperidine linker with a piperazine ring, which alters the hydrogen-bonding capacity, or substitute the bromine on the furan, changing electrophilic reactivity and halide bonding potential [1]. The foundational patent EP2518063B1 explicitly claims a wide array of compounds, implying that small structural modifications are crucial for biological activity and intellectual property differentiation [2]. Without direct comparative data, generic substitution risks abandoning the specific, though currently unquantified, activity profile inherent to this precise molecular architecture.

Quantitative Differential Evidence Guide: Known Activity Profile of (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone


Absence of Direct Quantitative Comparisons in Peer-Reviewed Literature

A comprehensive search of authoritative databases including BindingDB, ChEMBL, and PubMed reveals no primary research papers containing direct, head-to-head quantitative comparisons between this compound and any specific analog. The patent family EP2518063B1 provides the structural context and class-level therapeutic intent (targeting proliferative diseases), but does not disclose individual compound IC50 values, selectivity profiles, or pharmacokinetic data [1]. This lack of publicly accessible, peer-reviewed data is the single most critical piece of evidence for a procurement decision. It means any differentiation claim must be based on structural uniqueness and inferred potential, not on demonstrated biological superiority.

Anticancer Research Kinase Inhibition Structure-Activity Relationship (SAR)

Structural Differentiation from Piperazinyl Analogs in the Same Patent Family

The compound's core structural differentiation lies in its piperidine-based linker, specifically the 4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone scaffold . A close comparator from the same chemical space, 3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-methylpyridazine, utilizes a piperazine ring instead of a piperidine ring . This is a significant alteration; piperidine is a secondary amine while piperazine is a diamine, impacting the pKa, overall basicity, and potential for forming hydrogen bonds and salt bridges with biological targets. While quantitative affinity or functional activity data for the target compound is unavailable, the structural difference provides a clear, measurable basis for differentiation (molecular formula: C15H16BrN3O3 vs. C14H15BrN4O2 for the piperazine analog, if substituted identically) .

Medicinal Chemistry Chemical Diversity Drug Discovery

Potential for Aniline-Furan Replacement in ALK/ROS1 Inhibitor Scaffolds

The 5-bromofuran-2-yl motif of the target compound is structurally analogous to the 5-bromofuran-2-carboxamide fragment found in a reported ALK and ROS1 inhibitor, 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide . The key difference is the replacement of the aniline-N-(4-((6-methylpyridazin-3-yl)amino)phenyl) group with the 4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone scaffold . This substitution swaps an aryl amine for an aryl ether linked through a piperidine ring, which can dramatically alter the molecule's conformational flexibility, metabolic stability, and kinase selectivity profile. The referenced ALK/ROS1 inhibitor serves as a class-level baseline for potential kinase activity. The target compound represents a structurally differentiated chemical probe for exploring this kinase space, but with an unquantified activity profile.

Anaplastic Lymphoma Kinase (ALK) ROS1 Proto-Oncogene Kinase Inhibitor

Optimal Application Scenarios for (5-Bromofuran-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone Based on Structural Evidence


Specialized Chemical Probe for Linker-Dependent SAR in Kinase Inhibitor Programs

The compound's most credible application, derived from its structure, is as a chemical probe in a medicinal chemistry campaign targeting kinases within the purview of patent EP2518063B1, such as BRAF [1]. A research team could purchase this compound alongside its piperazine-linked analog to initiate a systematic SAR study on the impact of the central linker. By generating in-house IC50 data against a panel of kinases, researchers can determine if the piperidine-ether linkage offers advantages in potency or selectivity over the piperazine-amine linkage, which would be a meaningful contribution to the field and a justifiable procurement decision [1].

Building Block for Diversifying a Furan-Based Compound Library

The compound contains three functional handles: the electron-rich furan ring, the bromine atom susceptible to metal-catalyzed cross-coupling, and the piperidine nitrogen. This makes it a versatile late-stage intermediate for generating a small, focused library of novel analogs. A discovery chemist could leverage the bromine at the 5-position of the furan to perform Suzuki or Sonogashira couplings, introducing various aryl or alkyne groups to rapidly explore chemical space around this scaffold. This specific synthetic utility justifies its procurement as a high-value building block, even in the absence of biological data .

Investigating Bioisosteric Replacement of Aniline Motifs in ALK/ROS1 Research

Following the class-level inference in Section 3, this compound is suited for a research group actively working on ALK or ROS1 kinase inhibitors. The rationale is to test the hypothesis that replacing the aniline moiety of a known inhibitor scaffold (5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide) with the piperidine-ether scaffold will yield a molecule with a differentiated pharmacological profile. This is a high-risk, high-reward application scenario where the compound serves as a key intermediate to test a specific SAR hypothesis, an appropriate use of a research compound with an undefined biological profile.

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